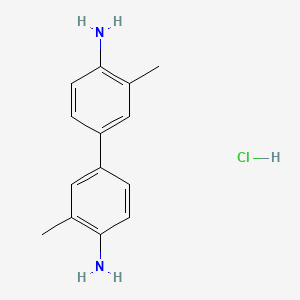
3,3'-Dimethylbenzidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is an organic compound with the molecular formula C14H14N2·2HCl. This compound is a derivative of biphenyl, where the biphenyl core is substituted with two amino groups at the 4,4’ positions and two methyl groups at the 3,3’ positions. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride typically involves the following steps:
Nitration: The biphenyl core is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Formation of Dihydrochloride Salt: The final step involves the treatment of the diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino groups in [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more stable amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and polymers.
Biology
In biological research, this compound can be used to study the effects of substituted biphenyls on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, biphenyl derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is used in the manufacture of specialty chemicals, including stabilizers for plastics and rubber, as well as in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethylbiphenyl: Similar structure but lacks the amino groups.
3,3’-Dimethylbiphenyl: Similar structure but lacks the amino groups and has different substitution positions.
4,4’-Diaminobiphenyl: Similar structure but lacks the methyl groups.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
7563-59-9 |
|---|---|
Fórmula molecular |
C14H17ClN2 |
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H |
Clave InChI |
YRSOHTBCCGDLSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl |
Números CAS relacionados |
119-93-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


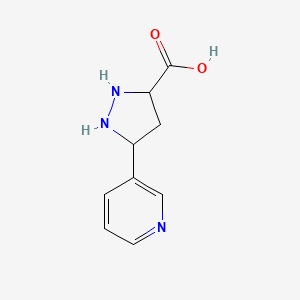
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-](/img/structure/B12361379.png)
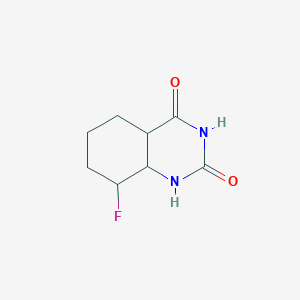
![Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)

![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)
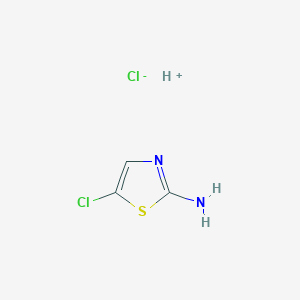
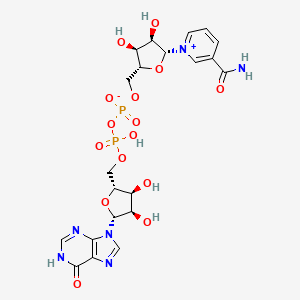
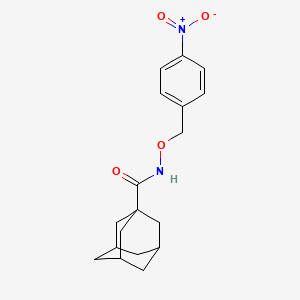
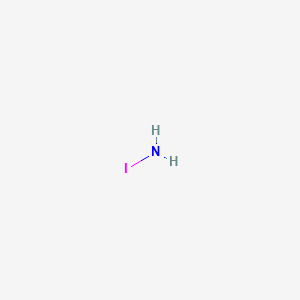
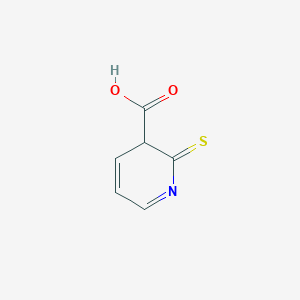
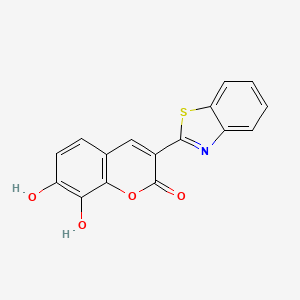
![Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B12361459.png)
